molecular formula C12H14BrNO2 B7579468 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone

2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone

Cat. No. B7579468
M. Wt: 284.15 g/mol
InChI Key: AVQKBPSCOOEBHN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone, also known as Brorphine, is a synthetic opioid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to fentanyl, a potent opioid that has been responsible for numerous overdose deaths. However, Brorphine is believed to have less potent analgesic effects than fentanyl and may be less likely to cause respiratory depression.

Mechanism of Action

2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to this receptor and activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in reduced pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have similar biochemical and physiological effects to other opioids, such as morphine and fentanyl. It can cause sedation, respiratory depression, and euphoria, although these effects are believed to be less potent than those of fentanyl. This compound can also cause gastrointestinal side effects, such as nausea and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone in lab experiments is its potential for reduced abuse potential compared to other synthetic opioids. It may also have less potent analgesic effects, which could be useful for studying the mechanisms of pain perception in animal models. However, this compound's limited potency may also be a limitation, as it may not be effective in certain experimental conditions.

Future Directions

There are several potential future directions for research on 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone. One area of interest is its potential use in treating opioid addiction, as it may have less abuse potential than other synthetic opioids. Another area of research could be investigating the mechanisms of action of this compound and its potential for developing new analgesic drugs. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in human subjects.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is a complex process that requires several steps. The initial step involves the reaction of 4-bromobenzaldehyde with (R)-(-)-3-pyrrolidinol in the presence of a Lewis acid catalyst to form the corresponding chiral imine. This intermediate is then reduced with sodium borohydride to yield the chiral amine, which is subsequently acylated with ethyl chloroformate to produce this compound.

Scientific Research Applications

2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been studied for its potential use in scientific research, particularly in the field of pain management. It has been shown to have analgesic effects in animal models, although its potency is lower than that of fentanyl. This compound has also been investigated for its potential use in treating opioid addiction, as it may have less abuse potential than other synthetic opioids.

properties

IUPAC Name

2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)7-12(16)14-6-5-11(15)8-14/h1-4,11,15H,5-8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQKBPSCOOEBHN-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.